Tyrphostin A1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Targets and Mechanism of Action

The table below summarizes the key molecular interactions of Tyrphostin A1 and the resulting biological effects, as supported by experimental evidence.

| Molecular Target / Pathway | Observed Effect | Biological Outcome |

|---|---|---|

| CD40 Signaling [1] | Inhibits NF-κB nuclear translocation; reduces IL-12 p40 production in macrophages. | Impairs antigen-presenting cell (APC) activation and subsequent Th1 cell development. |

| IL-12 Signaling [1] | Inhibits tyrosine phosphorylation of Tyk2 kinase. | Blocks IL-12 signal transduction, preventing Th1 cell amplification. |

| JAK2 Kinase [1] | Shows no significant inhibition at relevant concentrations. | Highlights specificity, distinguishing it from other tyrphostins like B42. |

| Angiotensin II Ca²⁺ Signaling [2] | No significant effect on Ang II-induced calcium transients in vascular smooth muscle cells. | Serves as a negative control, confirming its selectivity and that it is not a general tyrosine kinase inhibitor. |

The following diagram illustrates the core signaling pathway that this compound inhibits, leading to its immunosuppressive effects.

This compound inhibits CD40 signaling and NF-κB activation.

Key Experimental Evidence and Protocols

The foundational findings on this compound are derived from a set of specific experimental models. The table below outlines the key methodologies and results.

| Experimental Model | Protocol Summary | Key Findings |

|---|---|---|

| In Vitro: Macrophage IL-12 Assay [1] | Mouse splenic macrophages were stimulated with soluble CD40 ligand (sCD40L). This compound was added at concentrations up to 10 µM. IL-12 p40 levels in the culture supernatant were measured. | A dose-dependent inhibition of IL-12 p40 secretion, with maximal inhibition of 62.5% at 10 µM. |

| In Vitro: T-Cell Proliferation [1] | Proliferation of a myelin basic protein (MBP)-specific Th1 cell clone (HS-17) was measured in response to its antigen. This compound was added at 10 µM. | A 54% reduction in antigen-specific Th1 cell proliferation. |

| In Vivo: Experimental Allergic Encephalomyelitis (EAE) [1] | SJL/J mice (a model for multiple sclerosis) were used. This compound was administered at 50 mg/kg twice daily after EAE induction. | Significant amelioration of EAE clinical symptoms compared to untreated controls. |

Comparative Analysis with Other Tyrphostins

This compound is part of a larger family of compounds, and its specificity is best understood in contrast to its analogs.

- This compound (The Subject): Initially considered an "inactive" control, it was later found to have a unique profile, specifically inhibiting the CD40 signaling pathway and Tyk2 kinase without affecting JAK2 or general tyrosine kinases in vascular smooth muscle [1] [2].

- Tyrphostin B42 (AG490): This compound is a relatively specific inhibitor of JAK2 kinase and the IL-12 receptor signaling pathway. It has been studied for its anti-leukemic and pro-hypoglycemic effects [1] [3].

- Tyrphostin AG556 & Degrasyn: Recent research identifies these tyrphostins as potent, covalent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis for inflammation. They act via a Michael-reactive cyanoacrylate moiety that binds to specific cysteines in the enzyme [4].

- Tyrphostins AG1478 and AG1295: These are highly selective inhibitors. AG1478 targets the Epidermal Growth Factor Receptor (EGFR), while AG1295 selectively inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) [3].

Research Applications and Considerations

Based on its known mechanism, this compound serves as a valuable tool in biomedical research.

- Primary Application: It is primarily used to investigate the CD40-CD40L signaling axis and its critical role in Th1-cell-mediated autoimmune diseases like multiple sclerosis (via the EAE model) [1].

- Specificity Consideration: Its value lies in its selectivity. Research indicates it does not broadly inhibit all tyrosine kinases, making it a precise tool for dissecting specific pathways without causing widespread cellular disruption [1] [2].

- Therapeutic Potential: The demonstrated efficacy of this compound in reducing the severity of EAE in a mouse model highlights the CD40 pathway as a viable target for treating autoimmune and chronic inflammatory diseases [1].

References

- 1. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 2. Tyrosine kinase signaling pathways modulate angiotensin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrphostin - an overview [sciencedirect.com]

- 4. Unlocking the potential: unveiling tyrphostins with Michael ... [pmc.ncbi.nlm.nih.gov]

Basic Chemical & Physical Properties

The table below summarizes the fundamental identifiers and physical characteristics of Tyrphostin A1.

| Property | Description |

|---|---|

| CAS Number | 2826-26-8 [1] [2] [3] |

| Molecular Formula | C₁₁H₈N₂O [1] [2] [3] |

| Molecular Weight | 184.19 g/mol [1] [2] [3] |

| Melting Point | 113 - 116 °C [2] [4] [5] |

| Appearance | Off-white to light yellow solid [2] [3] [6] |

| Form | Crystalline powder [2] [5] |

Solubility and Storage Specifications

For laboratory use, the following solubility data and storage conditions are recommended.

| Parameter | Specification | Source / Context |

|---|---|---|

| Solubility in DMSO | ≥ 100 mg/mL (542.92 mM) [3] [6] | For preparing stock solutions; solution may be hygroscopic [3]. |

| Solubility in Chloroform | ~50 mg/mL [2] [4] [5] | - |

| Storage (Powder) | -20°C, desiccated [1] [3] [6] | Stable for up to 3 years [1] [3]. |

| 4°C, desiccated [1] [3] | Stable for up to 2 years [1] [3]. | |

| Storage (Solution) | -80°C | Stable for 6 months to 2 years [1] [3]. |

| -20°C | Stable for 1 month to 1 year [1] [3]. | |

| Handling Precautions | Light sensitive; keep container tightly sealed [2] [5] [7]. | - |

Experimental Protocols

Preparing Stock Solutions

For a typical workflow in preparing stock solutions of this compound in DMSO, you can follow these steps and refer to the diagram below.

Stock solution preparation workflow. Warm and sonicate to dissolve, aliquot, and store frozen to ensure stability.

- Reconstitution: To achieve full solubility, warm the vial at 37°C and shake it briefly in an ultrasonic bath [6].

- Aliquoting: Once dissolved, prepare single-use aliquots to avoid repeated freeze-thaw cycles [3] [6].

- Stability: Use the stock solution on the same day for best results. If stored at -80°C, it can generally be kept for several months [3] [6].

In Vivo Dosing Preparation

One referenced protocol for preparing an in vivo dosing solution is as follows [3]:

- Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).

- Mix this stock solution with a carrier like corn oil. A typical preparation involves adding 100 μL of stock to 900 μL of corn oil to achieve a final concentration of 2.08 mg/mL.

- Vortex the mixture thoroughly until a clear solution is obtained.

- This protocol is suitable for short-term administration. For studies exceeding half a month, this method should be chosen with caution [3].

Safety and Handling Information

While one Safety Data Sheet (SDS) classifies it as "Not a hazardous substance or mixture" [1], commercial chemical databases assign the following hazard statements, which should be adhered to in the laboratory [2] [5] [7]:

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.

- H332: Harmful if inhaled.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing [1].

- Engineering Controls: Work in a well-ventilated area, preferably using a fume hood [1].

- Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing or reducing agents [1].

Biological Context

This compound is often utilized as a negative control in experiments involving tyrphostin compounds due to its weak activity. Its reported uses include:

- IL-12 Production Inhibitor: Inhibits CD40L-stimulated IL-12 production in macrophages, with maximal inhibition (~62.5%) observed at 10 μM [3] [4].

- Kinase Inhibitor Control: It is a much weaker inhibitor of tyrosine kinases like EGFR (IC50 >1250 μM) compared to other tyrphostins, helping to differentiate specific kinase effects from non-specific ones [3] [4].

References

- 1. Material Safety Data Sheet of Tyrphostin | AbMole BioScience A 1 [abmole.com]

- 2. This compound | 2826-26-8 [amp.chemicalbook.com]

- 3. This compound (Tyrphostin 1) | Interleukin Related Inhibitor [medchemexpress.com]

- 4. | CAS#:2826-26-8 | Chemsrc Tyrphostin A 1 [chemsrc.com]

- 5. This compound CAS#: 2826-26-8 [chemicalbook.com]

- 6. | CAS:2826-26-8 | High Purity | Manufacturer BioCrick Tyrphostin A 1 [biocrick.com]

- 7. 2826-26-8 CAS MSDS (this compound) Melting Point ... [chemicalbook.com]

Comprehensive Scientific Review of Tyrphostin A1: Mechanisms, Applications, and Research Protocols

Introduction and Chemical Background

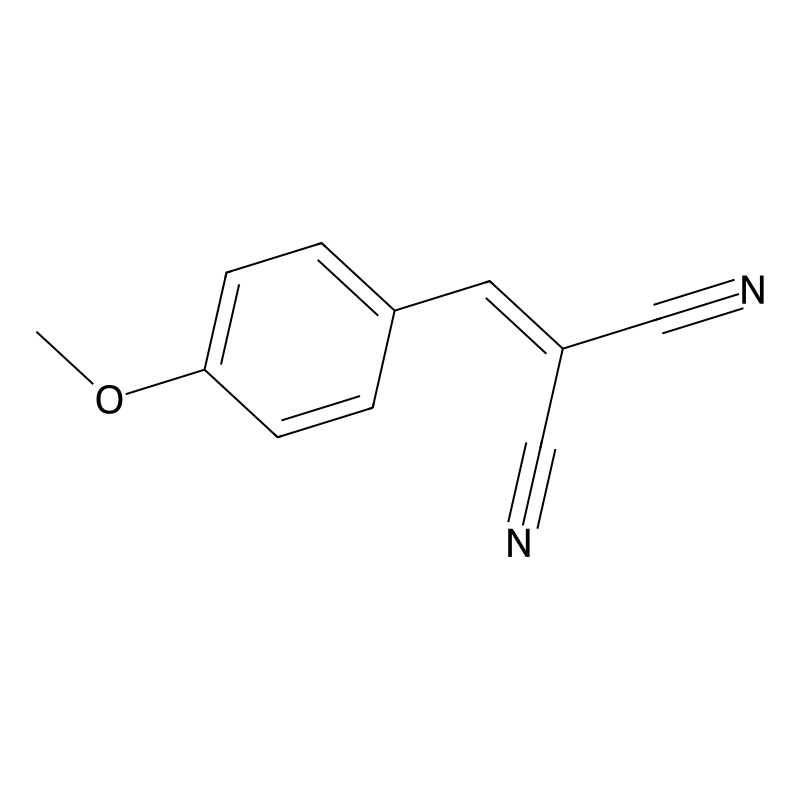

Tyrphostin A1, also known chemically as (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile, represents one of the foundational compounds in the tyrphostin family of tyrosine kinase inhibitors. With a molecular weight of 184.19 g/mol and CAS registry number 2826-26-8, this compound features a benzylidenemalononitrile core structure that serves as the fundamental scaffold for this class of inhibitors [1]. Tyrphostins were first developed in the late 1980s as synthetic analogs of the natural product erbstatin, with the name "tyrphostin" derived from "tyrosine phosphorylation inhibitor" [2]. These compounds were strategically designed to compete with ATP or substrate binding sites on kinase enzymes, thereby modulating phosphorylation-dependent signaling cascades in cells.

Unlike many other tyrphostins that demonstrate potent kinase inhibitory activity, this compound occupies a unique position as it exhibits significantly weaker activity against classical tyrosine kinase targets compared to its analogs. Specifically, its IC50 value for epidermal growth factor receptor (EGFR) kinase inhibition exceeds 1250 μM, making it orders of magnitude less potent than other well-characterized tyrphostins such as AG1478 (which targets EGFR) or AG1295 (which targets PDGFR) [2] [1]. This relative weakness in direct kinase inhibition has led to this compound being frequently employed as a negative control compound in mechanistic studies aiming to distinguish specific kinase-mediated effects from non-specific cellular responses [3] [1]. Despite its classification as a weak kinase inhibitor, research has revealed that this compound possesses significant and specific immunomodulatory activities, particularly within CD40 signaling pathways, making it a compound of substantial interest for investigating autoimmune and inflammatory diseases.

Mechanism of Action and Molecular Targets

Primary Signaling Pathways Affected

Through extensive research, this compound has been demonstrated to exert its primary biological effects through modulation of key immune signaling pathways, with particularly potent activity in inhibiting CD40-mediated signaling cascades. The CD40 receptor belongs to the tumor necrosis factor (TNF) receptor superfamily and plays a critical role in adaptive immune responses by regulating antigen-presenting cell activation and T-cell differentiation [3]. Research has revealed that this compound effectively blocks CD40 ligand-stimulated IL-12 production in macrophage cultures through a multi-faceted mechanism that impacts both upstream signaling events and downstream gene expression [4] [3].

At the molecular level, this compound treatment results in the inhibition of NF-κB translocation to the nucleus, a critical step in the inflammatory signaling cascade. This blockade prevents the activation of IL-12 p40 gene expression, thereby reducing the synthesis and secretion of this key pro-inflammatory cytokine [4]. The IL-12 p40 subunit is an essential component of the bioactive IL-12 heterodimer, which functions as a master regulator of Th1 cell development and adaptive immunity. The following diagram illustrates the core signaling pathway affected by this compound:

Illustration of this compound's inhibition of the CD40 signaling pathway, preventing NF-κB activation and subsequent IL-12 mediated Th1 cell differentiation.

Key Molecular Targets and Biological Effects

Table 1: Primary Molecular Targets and Functional Consequences of this compound Treatment

| Molecular Target | Experimental System | Biological Effect | Potency/IC50 |

|---|---|---|---|

| CD40 Signaling Pathway | Murine splenic macrophages | Inhibition of IL-12 p40 production | 62.5% inhibition at 10 μM |

| NF-κB Nuclear Translocation | Macrophage cultures | Blockade of CD40L-induced NF-κB activation | Not specified |

| Th1 Cell Differentiation | Antigen-specific T-cell cultures | Reduction in Th1 cell generation | Significant reduction at 10 μM |

| EGFR Kinase | In vitro kinase assays | Minimal inhibitory activity | IC50 > 1250 μM |

| Experimental Allergic Encephalomyelitis (EAE) | SJL/J mouse model | Disease attenuation | Significant clinical improvement |

Beyond its direct effects on CD40 signaling, this compound demonstrates broad immunomodulatory properties that impact multiple aspects of adaptive immunity. The compound effectively reduces antigen-induced generation of Th1 cells, which are central mediators of inflammatory autoimmune pathologies [4] [3]. This inhibition of Th1 cell development occurs as a consequence of diminished IL-12 production from antigen-presenting cells, creating a local cytokine environment that is less conducive to Th1 differentiation. The central role of IL-12 in promoting Th1 responses makes this axis particularly significant for autoimmune conditions characterized by excessive Th1 activity, such as multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE).

Interestingly, while this compound demonstrates significant activity in immune cells, it exhibits minimal inhibition against receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), with reported IC50 values exceeding 1250 μM [1]. This selectivity profile distinguishes it from many other tyrphostins that show potent activity against various tyrosine kinases. For instance, tyrphostin AG1478 is a potent EGFR inhibitor, AG1295 selectively blocks platelet-derived growth factor receptor (PDGFR), and AG490 inhibits Jak-2 signaling [2]. The unique target specificity of this compound suggests that its effects on CD40 signaling may occur through mechanisms distinct from classical tyrosine kinase inhibition, possibly involving interference with adaptor protein interactions or activation of counter-regulatory pathways.

Experimental Evidence and Research Findings

In Vitro Studies and Cellular Models

The immunomodulatory capacity of this compound has been extensively characterized through a series of in vitro experiments employing primary immune cells and established cell lines. In murine splenic macrophage cultures, treatment with this compound resulted in a dose-dependent decrease in IL-12 p40 production following stimulation with soluble CD40 ligand (sCD40L). The maximal inhibition of 62.5% was achieved at a concentration of 10 μM, with lower concentrations producing intermediate effects, demonstrating a classic concentration-response relationship [4] [3]. This inhibition was functionally significant, as conditioned media from this compound-treated macrophages showed a reduced capacity to support Th1 cell responses, highlighting the compound's ability to disrupt the critical dialog between antigen-presenting cells and T lymphocytes.

Further mechanistic studies revealed that this compound blocks CD40L-induced translocation of the transcription factor NF-κB to the nucleus and reduces activation of the IL-12 p40 gene [4]. NF-κB serves as a master regulator of inflammatory gene expression, and its inhibition represents a potent anti-inflammatory mechanism. Additionally, researchers directly examined the effect of this compound on myelin basic protein (MBP)-stimulated proliferation of the HS-17 Th1 cell clone, finding that addition of 10 μM this compound significantly reduced antigen-driven T-cell proliferation [3]. This effect on T-cell responses further underscores the compound's ability to disrupt the activation and expansion of autoreactive T-cell populations that drive autoimmune pathology.

In Vivo Efficacy in Disease Models

The therapeutic potential of this compound has been evaluated using the experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice, a well-established animal model for multiple sclerosis. Treatment with this compound resulted in significant attenuation of disease severity, reduced clinical scores, and decreased generation of myelin basic protein-specific encephalitogenic T cells [4] [3]. EAE is considered an archetypal CD4+ Th1 cell-mediated autoimmune disease, with proinflammatory cytokines playing a central role in its pathogenesis. The efficacy of this compound in this model provides compelling evidence for its ability to modulate autoimmune responses in vivo through disruption of the CD40-IL-12-Th1 signaling axis.

The following experimental workflow illustrates the key methods used to evaluate this compound in EAE research:

Key experimental approaches for evaluating this compound effects in autoimmune disease models, combining in vitro and in vivo methodologies.

The translational significance of these findings is substantial, as IL-12 p40 mRNA has been detected in MS plaque lesions from human patients, suggesting conserved involvement of this pathway in human demyelinating diseases [3]. The demonstration that this compound can effectively modulate this pathway in vivo provides a proof-of-concept for targeting CD40 signaling as a therapeutic strategy for autoimmune conditions. Furthermore, the reduced generation of encephalitogenic T cells in treated animals indicates that the compound can disrupt the initial activation and expansion of autoreactive lymphocyte populations, potentially preventing disease initiation or progression.

Research Applications and Experimental Protocols

Key Research Applications in Study Design

This compound serves several important functions in experimental design and mechanistic studies:

Negative Control Applications: Due to its weak activity against most tyrosine kinases, this compound is frequently employed as a negative control compound to distinguish specific kinase inhibition from non-specific effects in studies utilizing more potent tyrphostins [3] [1]. This application is particularly valuable when investigating compounds like tyrphostin B42 (which inhibits JAK2 phosphorylation) or other tyrphostins with defined molecular targets.

CD40 Signaling Research: The compound represents an important pharmacological tool for dissecting CD40-mediated signaling pathways in immune cells, especially those leading to IL-12 production and Th1 cell differentiation [4] [3]. Its specific inhibition of this pathway enables researchers to probe the functional consequences of disrupting this specific arm of immune activation without globally suppressing kinase activity.

Autoimmune Disease Modeling: this compound provides a means to modulate disease-relevant pathways in experimental models of autoimmune conditions, particularly EAE, allowing for investigation of the specific contribution of CD40-IL-12-Th1 axis to disease pathogenesis [3]. This application helps validate molecular targets for therapeutic development.

Experimental Protocols and Technical Considerations

Table 2: Experimental Specifications for this compound Application in Research Settings

| Experimental Context | Recommended Concentration | Treatment Duration | Vehicle/Solubility |

|---|---|---|---|

| Macrophage cultures (IL-12 inhibition) | 10 μM (maximal effect) | Pre-treatment 1h before stimulation + during stimulation | DMSO (stock: 100 mg/mL) |

| T-cell proliferation assays | 10 μM | During antigen stimulation period | DMSO (<0.1% final concentration) |

| In vivo EAE therapy | Not specified in results | Initiated around time of immunization | Likely DMSO-based vehicle |

| Electrophysiology studies (control) | Similar to other tyrphostins | During recording | Aqueous buffer solutions |

For in vitro applications, researchers typically prepare stock solutions of this compound in DMSO at concentrations of 100 mg/mL (approximately 543 mM), which can be further diluted into cell culture media to achieve the desired working concentration [1]. It is crucial to maintain DMSO concentrations below 0.1% to avoid solvent-related cytotoxicity. In macrophage culture experiments, maximal inhibition of IL-12 p40 production (62.5%) was observed at 10 μM concentration, with pre-treatment of approximately 1 hour before CD40L stimulation providing effective pathway inhibition [3].

For in vivo administration in the EAE model, specific dosing protocols were not detailed in the available literature, but common practice for small molecule inhibitors in animal models typically involves daily administration via intraperitoneal injection, often at doses ranging from 5-25 mg/kg [3]. Treatment is generally initiated around the time of immunization to target the early activation phase of autoreactive T cells. When handling this compound, researchers should note that the solid compound appears as an off-white to yellow powder and should be stored at -20°C with protection from light and moisture to maintain stability [1].

Conclusion and Research Implications

This compound represents a valuable pharmacological tool with a unique profile of biological activity, characterized by potent inhibition of CD40-mediated signaling and IL-12 production despite minimal activity against classical tyrosine kinase targets. The compound's ability to attenuate EAE in murine models highlights the therapeutic potential of targeting the CD40-IL-12-Th1 axis in autoimmune and inflammatory diseases. Furthermore, its well-established role as a negative control in kinase inhibitor studies ensures its continued relevance in mechanistic research.

References

- 1. This compound (Tyrphostin 1) | Interleukin Related Inhibitor | MedChemExpress [medchemexpress.com]

- 2. Tyrphostin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 4. Inhibition of CD40 Signaling Pathway by this compound ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tyrphostin A1 in Immunological Research

Introduction to Tyrphostin A1

This compound (also known as AG9) is a protein tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by its benzylidenemalononitrile core structure. With the chemical name (4-Methoxybenzylidene)malononitrile or α-Cyano-(4-methoxy)cinnamonitrile (CAS Number: 2826-26-8), this compound has demonstrated significant immunomodulatory properties despite its relatively weak direct kinase inhibition compared to other tyrphostins. This compound has emerged as a particularly valuable research tool due to its specific ability to inhibit the CD40 signaling pathway, thereby reducing IL-12 production in macrophages and impairing Th1 cell development. This makes it especially relevant for investigating Th1-mediated autoimmune diseases such as experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis. [1] [2] [3]

The compound exhibits a molecular weight of 184.19 g/mol with the molecular formula C₁₁H₈N₂O. Its chemical structure features both nitrile groups and a methoxy-substituted aromatic ring, which contributes to its biological activity. Unlike many other tyrphostins that primarily target growth factor receptors such as EGFR, this compound appears to exert its most significant effects through modulation of immune signaling pathways, particularly those involving CD40 and NF-κB translocation. Researchers value this compound not only for its specific immunomodulatory effects but also as a control compound to distinguish tyrosine kinase-mediated effects from other non-specific actions when studying tyrphostin family members. [3] [4]

Preparation and Handling

Solubility and Storage

- Stock Solution Preparation: this compound is readily soluble in DMSO at concentrations ≥100 mg/mL (542.92 mM). When preparing stock solutions, use sterile, anhydrous DMSO to prevent hydrolysis or degradation. The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability. [3]

- Storage Conditions: For long-term storage, keep the powder at -20°C where it remains stable for approximately three years. Once dissolved in DMSO, stock solutions maintain stability for about one year at -20°C or two years at -80°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. [3]

- Working Solutions: For cell culture applications, prepare working concentrations by diluting the DMSO stock directly into the culture media. The final DMSO concentration should not exceed 0.1-0.5% (v/v) to maintain cell viability. For in vivo studies, this compound can be administered in vehicle solutions containing DMSO and corn oil (typically 10% DMSO:90% corn oil). [3]

Stability Considerations

This compound may be susceptible to hydrolysis under certain conditions, as observed with structurally similar tyrphostins. While specific stability data for this compound in aqueous solutions is limited in the available literature, related compounds like Tyrphostin A9 have shown significant degradation in biological matrices. As a precaution, prepare fresh working solutions for each experiment and avoid extended storage in aqueous buffers. Monitor solutions for color changes from off-white to yellow, which may indicate degradation. [5]

Experimental Protocols

Inhibition of IL-12 Production in Macrophages

This protocol outlines the procedure for evaluating the effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures, based on established methodologies. [1] [2]

- Cell Preparation: Isplicate splenic macrophages from SJL/J mice (or appropriate macrophage cell lines) and plate at a density of 1×10⁶ cells/mL in complete culture medium. Allow cells to adhere for 2-4 hours before treatment. [2]

- Pre-treatment: Add this compound at final concentrations ranging from 1-20 μM to the macrophage cultures. DMSO-only vehicle should be used for control wells at equivalent concentrations (typically 0.1% v/v). Incubate for 1-2 hours prior to stimulation. [1] [2]

- Stimulation: Activate macrophages by adding soluble CD40 ligand (sCD40L) at a concentration of 1-2 μg/mL. Include controls with no stimulation (basal) and stimulated without inhibitor (maximum IL-12 production). [1]

- Incubation and Sampling: Culture cells for 24-48 hours at 37°C in 5% CO₂. Collect cell-free supernatants by centrifugation at 500×g for 10 minutes. Store samples at -20°C or -80°C until analysis. [1] [2]

- IL-12 Measurement: Quantify IL-12 p40 levels in supernatants using enzyme-linked immunosorbent assay (ELISA). Use paired antibodies (e.g., clones C17.5 and C15.6) according to standard ELISA protocols. The expected outcome is a dose-dependent inhibition of IL-12 p40 production, with approximately 60% reduction at 10 μM this compound. [1] [2]

Th1 Cell Differentiation and Proliferation Assay

This protocol describes the assessment of this compound effects on antigen-specific Th1 cell development and proliferation.

- T Cell Culture: Establish MBP-specific Th1 cell clones (e.g., HS-17 line) or primary T cells from immunized animals. Maintain cells in appropriate culture medium with necessary cytokines. [2]

- Antigen Stimulation: Plate T cells at 2×10⁵ cells/well in 96-well plates. Add specific antigen (e.g., MBP peptide 91-103 for encephalitogenic T cells) at optimal concentration (typically 5-20 μM). [2]

- This compound Treatment: Include this compound at concentrations of 1-10 μM during T cell activation. Include vehicle controls and non-stimulated controls. [1] [2]

- Proliferation Measurement: After 48-72 hours of culture, assess proliferation using [³H]-thymidine incorporation (add 1 μCi/well for the final 16-18 hours of culture) or alternative methods like CFSE dilution. Harvest cells and measure incorporated radioactivity using a scintillation counter. [2]

- Cytokine Analysis: Collect supernatants for IFN-γ measurement by ELISA to confirm Th1 response inhibition. Expected results show approximately 40% inhibition of antigen-specific T cell proliferation at 10 μM this compound. [1]

Nuclear Translocation of NF-κB

This protocol evaluates the effect of this compound on CD40L-induced NF-κB nuclear translocation.

- Cell Culture and Treatment: Culture macrophages as described in section 3.1. Pre-treat cells with 10 μM this compound or vehicle control for 1-2 hours before stimulating with sCD40L (1 μg/mL) for 30-60 minutes. [1]

- Nuclear Extraction: Harvest cells and isolate nuclear fractions using standard protocols with non-ionic detergents and differential centrifugation. Confirm extraction purity using nuclear markers (e.g., lamin) and cytoplasmic markers (e.g., GAPDH). [1]

- Gel Shift Assay (EMSA): Perform electrophoretic mobility shift assays using labeled NF-κB consensus oligonucleotides. Prepare binding reactions with 5-10 μg nuclear extract and [³²P]-labeled NF-κB probe. Separate protein-DNA complexes on non-denaturing polyacrylamide gels, then dry and expose to X-ray film or phosphorimager screens. [1]

- Expected Outcome: this compound treatment should significantly reduce NF-κB DNA binding activity in the nuclear fraction compared to vehicle-treated, CD40L-stimulated controls, indicating inhibition of NF-κB nuclear translocation. [1]

Signaling Pathway and Mechanisms

The therapeutic effects of this compound primarily occur through inhibition of the CD40 signaling pathway, which plays a critical role in immune activation and Th1-mediated autoimmunity. The molecular mechanisms involve multiple key steps in immune cell signaling: [1] [2]

Figure 1: this compound Inhibition of CD40 Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound interferes with CD40-mediated NF-κB activation, subsequently reducing IL-12 production and Th1 cell differentiation, ultimately leading to attenuation of experimental autoimmune encephalomyelitis (EAE).

The primary molecular target of this compound in the context of immunomodulation appears to be the CD40 signaling cascade. CD40 engagement normally triggers a series of intracellular events leading to NF-κB activation, but this compound effectively blocks CD40L-induced translocation of NF-κB to the nucleus. This inhibition occurs upstream in the signaling pathway, ultimately reducing activation of the IL-12 p40 gene. The CD40 receptor belongs to the TNF receptor superfamily, and its signaling involves the recruitment of adapter proteins (TRAFs) and activation of IKK complex, which leads to IκB degradation and NF-κB nuclear translocation. This compound appears to interrupt this process, potentially through inhibition of specific tyrosine phosphorylation events required for signal propagation. [1] [2]

Beyond its effects on NF-κB translocation, this compound also demonstrates additional immunomodulatory properties. The compound reduces secretion of the proinflammatory cytokine IL-12 from antigen-presenting cells and inhibits antigen-induced generation of Th1 cells. This dual action on both innate and adaptive immune responses makes it particularly effective in suppressing Th1-mediated autoimmune processes. The specificity of these effects is supported by evidence showing that this compound does not significantly inhibit other tyrosine kinases such as EGFR at concentrations that effectively block CD40 signaling, suggesting a unique mechanism distinct from its originally proposed function as a general tyrosine kinase inhibitor. [1] [2] [3]

In Vivo Application: EAE Model

Animal Model and Dosing

The following protocol details the use of this compound in the SJL/J mouse model of experimental allergic encephalomyelitis (EAE), a well-established model for multiple sclerosis research.

- Animal Model: Use female SJL/J mice (4-6 weeks old). Maintain under standard laboratory conditions with free access to food and water. All procedures should follow institutional animal care guidelines. [1] [2]

- EAE Induction: Induce EAE by immunizing with myelin basic protein (MBP) peptide 91-103 (150-200 μg) emulsified in complete Freund's adjuvant containing 200 μg Mycobacterium tuberculosis H37Ra. Administer pertussis toxin (200 ng) intravenously on day 0 and day 2 post-immunization. [2]

- This compound Treatment: Begin treatment on day 0 or at first signs of disease. Administer this compound intraperitoneally at 25 mg/kg/day dissolved in DMSO-corn oil vehicle (10% DMSO:90% corn oil). Continue treatment throughout the observation period (typically 20-30 days). [1] [2]

- Control Groups: Include two control groups: (1) vehicle-treated EAE mice receiving equivalent DMSO-corn oil injections, and (2) non-immunized mice. [1]

Clinical Assessment and Analysis

- Clinical Scoring: Monitor and score mice daily for clinical signs of EAE according to standard scale:

- Histopathological Analysis: At termination, perfuse mice transcardially with cold PBS followed by 4% paraformaldehyde. Isolate spinal cords, embed in paraffin, and section. Stain with hematoxylin and eosin for inflammatory infiltrates or Luxol fast blue for demyelination assessment. Score histopathology on a 0-4 scale based on inflammation and demyelination extent. [2]

- T Cell Responsiveness: Isolate splenocytes or lymph node cells from treated mice. Restimulate with MBP peptide in vitro and assess proliferation (as in section 3.2) and cytokine production to confirm reduced antigen-specific T cell responses. [1]

- Expected Outcomes: this compound treatment should result in significant attenuation of EAE clinical scores, reduced incidence and delayed onset of disease, decreased inflammatory infiltrates in the CNS, and diminished MBP-specific T cell responses compared to vehicle-treated controls. [1] [2]

Specificity and Comparative Data

Quantitative Effects of this compound

Table 1: Summary of this compound Effects in Experimental Systems

| Experimental System | Concentration/Dose | Observed Effect | Significance |

|---|---|---|---|

| Macrophage IL-12 production | 10 μM | 62.5% inhibition of IL-12 p40 | P < 0.01 vs. control [1] |

| Th1 cell proliferation | 10 μM | ~40% inhibition of antigen-specific proliferation | P < 0.05 vs. control [1] |

| NF-κB nuclear translocation | 10 μM | Blocked CD40L-induced translocation | Demonstrated by EMSA [1] |

| EAE clinical score | 25 mg/kg/day | Significant attenuation of disease severity | P < 0.01 vs. vehicle control [1] |

| Endotoxic shock model | 25 mg/kg | Attenuated circulatory failure and organ dysfunction | P < 0.05 vs. LPS control [6] |

Comparison with Other Tyrphostins

This compound displays a distinct activity profile compared to other commonly used tyrphostins, which is important for proper experimental design and interpretation:

- Tyrosine Kinase Inhibition Specificity: Unlike tyrphostins such as AG126, AG556, and AG490, this compound is a relatively weak inhibitor of epidermal growth factor receptor (EGFR) kinase (IC₅₀ > 1250 μM). This makes it particularly useful as a control to distinguish tyrosine kinase-mediated effects from other actions in experimental systems. [6] [3]

- Differential Effects in Endotoxic Shock: In models of endotoxin-induced organ failure, this compound attenuated circulatory failure and multiple organ dysfunction similar to other tyrphostins (AG126, AG556). However, unlike some other tyrphostins, it did not inhibit iNOS expression in cultured macrophages, suggesting a more specific immunomodulatory profile rather than general anti-inflammatory action. [6]

- Mechanistic Distinctions: While many tyrphostins protect neuronal cells from oxidative stress through antioxidant properties or mitochondrial uncoupling, this compound was not specifically identified in these protective mechanisms, further highlighting its unique primary action on immunologic pathways. [7]

Table 2: Comparison of this compound with Selected Tyrphostin Analogs

| Tyrphostin | Primary Targets | Key Biological Effects | Distinguishing Features |

|---|---|---|---|

| This compound | CD40 signaling pathway | Inhibits IL-12 production, Th1 development, EAE | Weak EGFR inhibition (IC₅₀ > 1250 μM) [1] [3] |

| AG126 | Multiple tyrosine kinases | Anti-inflammatory, protects from endotoxic shock | Broad kinase inhibition, reduces iNOS expression [6] |

| AG556 | Multiple tyrosine kinases | Anti-inflammatory, neuroprotective | Attenuates endotoxin-induced organ failure [6] |

| Genistein | Protein tyrosine kinases | General kinase inhibition, various effects | Broad-spectrum activity, isoflavone structure [6] [8] |

| Adaphostin | Bcr/Abl kinase | Antileukemic activity, ROS generation | Cytotoxic rather than immunomodulatory [9] |

Troubleshooting and Optimization

- Low Efficacy in Cellular Assays: If this compound shows insufficient activity, verify compound freshness and prepare new stock solutions. Ensure pre-incubation of 1-2 hours before stimulation, as this is critical for optimal inhibition of signaling pathways. Check DMSO concentration does not exceed 0.5% in cell culture. [1] [3]

- Solubility Issues: For higher concentration working solutions, briefly warm the DMSO stock solution to 37°C and vortex thoroughly before dilution into culture media. Sonication for 5-10 minutes can also improve dissolution. [3]

- In Vivo Variability: For consistent results in EAE models, ensure precise timing of treatment initiation relative to disease induction. Administration beginning at immunization provides optimal preventive effects, while therapeutic regimens may require dose adjustment. [1] [2]

- Control Considerations: Always include appropriate controls including vehicle (DMSO), inactive analogs where possible, and positive controls such as other known inhibitors of the pathway being studied. This is particularly important given the variable specificity across the tyrphostin family. [6] [3]

Conclusion

This compound represents a specialized immunomodulatory tool with particular utility in studying CD40-mediated signaling, Th1 cell differentiation, and autoimmune neuroinflammation. Its unique mechanism of action involving inhibition of NF-κB translocation and IL-12 production, coupled with its relatively weak general tyrosine kinase inhibition, distinguishes it from other tyrphostins. The detailed protocols provided in this document enable researchers to effectively utilize this compound for investigating immunologic pathways and developing potential therapeutic strategies for Th1-mediated autoimmune conditions such as multiple sclerosis. When applied according to the established protocols, this compound provides consistent and reproducible inhibition of specific immune responses, making it a valuable compound for both basic immunology research and preclinical drug development.

References

- 1. Inhibition of CD40 Signaling Pathway by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 3. This compound (Tyrphostin 1) | Interleukin Related Inhibitor [medchemexpress.com]

- 4. TYRPHOSTIN 1 (PD015003, UOHFCPXBKJPCAD- ... [probes-drugs.org]

- 5. Development and validation of an LC-MS/MS method for ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of tyrphostins and genistein on the circulatory failure ... [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrphostins Protect Neuronal Cells from Oxidative Stress [sciencedirect.com]

- 8. Cardiac Na+–Ca2+ exchanger current induced by ... [pmc.ncbi.nlm.nih.gov]

- 9. The tyrphostin adaphostin interacts synergistically with ... [pmc.ncbi.nlm.nih.gov]

Tyrphostin A1: Application Notes for Cell Culture

References

- 1. | CAS 2826-26-8 | SCBT - Santa Cruz Biotechnology Tyrphostin A 1 [scbt.com]

- 2. 1 =98 2826-26-8 Tyrphostin [sigmaaldrich.com]

- 3. | CAS:2826-26-8 | High Purity | Manufacturer BioCrick Tyrphostin A 1 [biocrick.com]

- 4. Inhibition of CD40 Signaling Pathway by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Tyrphostin A9 and Structurally Related ... [mdpi.com]

Comprehensive In Vitro Application Notes and Protocols for Tyrphostin A1

Introduction to Tyrphostin A1 and Its Research Applications

This compound (also known as AG9) is a member of the tyrphostin family of organic compounds characterized by a benzylidenemalononitrile nucleus. Unlike many other tyrphostins that primarily target tyrosine kinase activities, this compound exhibits a unique biological profile that makes it particularly valuable for specific research applications. It is chemically described as [(4-Methoxybenzylidene)malononitrite] or α-Cyano-(4-methoxy)cinnamonitrile with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.19 g/mol [1]. This compound is notably recognized for its distinctive properties as a relatively weak kinase inhibitor while demonstrating significant immunomodulatory effects, particularly within the CD40 signaling pathway and interleukin-12 (IL-12) production regulation.

Originally developed during early kinase inhibitor research, this compound has found its primary research utility as a specific immunomodulatory agent and an important negative control in tyrosine kinase inhibition studies. Its significance in research stems from its ability to selectively inhibit certain signaling pathways without substantially affecting kinase activities that are typically sensitive to other tyrphostins [2]. This unique characteristic allows researchers to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses when comparing multiple tyrphostin compounds in experimental settings. The compound's most prominent documented applications involve the study of immune responses, T-cell differentiation, and autoimmune disease mechanisms, particularly in the context of experimental allergic encephalomyelitis (EAE), an established model for multiple sclerosis research [3] [2].

Compound Profile and Key Characteristics

Basic Chemical and Physical Properties

This compound possesses specific chemical characteristics that define its behavior in experimental systems and contribute to its biological activity. The compound features a cyanoacrylate moiety that contributes to its electron-deficient properties and potential for molecular interactions. The chemical structure includes a methoxybenzylidene group linked to a malononitrile moiety, creating a conjugated system that is significant for its electronic characteristics and potential molecular interactions [1] [4]. The compound is typically supplied as an off-white to yellow solid with a CAS registry number of 2826-26-8 [1].

Regarding solubility characteristics, this compound is highly soluble in DMSO (≥100 mg/mL or 542.92 mM), which represents the recommended solvent for preparing stock solutions. This high solubility allows researchers to create concentrated stock solutions that can be diluted into aqueous buffer systems for various experimental applications. The compound demonstrates sufficient stability when stored properly, with recommended storage conditions of -20°C for the powder form, while stock solutions in DMSO should be stored at -80°C for long-term preservation [1]. It is important to note that DMSO stock solutions are typically stable for up to one year when stored at -20°C, but repeated freeze-thaw cycles should be avoided to maintain compound integrity.

Key Research Applications and Biological Significance

Immunomodulation Research: this compound has demonstrated significant effects on the CD40 signaling pathway, which plays a critical role in immune response coordination. The compound inhibits CD40L-stimulated IL-12 production in macrophage cultures, with studies showing maximal inhibition (62.5%) occurring at a concentration of 10 μM [3] [2]. This effect on IL-12 production subsequently influences T-helper cell differentiation, specifically reducing the generation of Th1 cells, which are crucial for cellular immune responses against intracellular pathogens and involved in autoimmune pathologies.

Autoimmune Disease Modeling: Due to its effects on IL-12 production and Th1 differentiation, this compound has been employed in studies of experimental allergic encephalomyelitis (EAE), a well-established animal model of multiple sclerosis. Treatment with this compound results in attenuation of EAE in SJL/J mice, supporting its research utility for investigating mechanisms and potential interventions for Th1-mediated autoimmune conditions [3] [2].

Kinase Inhibition Studies: While this compound is notably a much weaker kinase inhibitor than other tyrphostins (IC₅₀ > 1250 μM for epidermal growth factor receptor kinase), this characteristic makes it particularly valuable as a negative control in experiments designed to differentiate tyrosine kinase-mediated effects from other non-specific cellular responses [1]. This application is crucial for validating the specificity of findings observed with more potent tyrosine kinase inhibitors.

Vascular Function Research: this compound has been utilized in cardiovascular studies examining signaling pathways in vascular smooth muscle. Notably, it served as an inactive analogue control in investigations of vasopressin-induced contractions in mesenteric resistance arteries, where it did not influence contraction, in contrast to the active tyrosine kinase inhibitor tyrphostin A23 [5].

Detailed Experimental Protocols

Protocol 1: Inhibition of IL-12 Production in Macrophage Cultures

3.1.1 Experimental Objective and Principle

This protocol describes the procedure for evaluating the inhibitory effect of this compound on CD40L-stimulated IL-12 production in macrophage cultures. The assay measures the compound's ability to interfere with the CD40 signaling pathway, which represents a critical co-stimulatory signal for IL-12 production in antigen-presenting cells [3] [2]. The bioactivity is quantified through the detection of IL-12 p40 subunit expression, which forms part of the bioactive IL-12 heterodimer (p70) essential for Th1 cell differentiation and immune responses.

3.1.2 Materials and Reagents

- Macrophage cells: Primary splenic macrophages or appropriate macrophage cell lines

- This compound stock solution: 10 mM in DMSO (store at -20°C)

- Soluble CD40 ligand (sCD40L): Commercially available, prepare according to manufacturer's instructions

- Cell culture medium: Appropriate complete medium for macrophage culture

- ELISA reagents: Materials for IL-12 p40 quantification, including capture and detection antibodies, standards, and substrates

- Control compounds: Appropriate positive controls for IL-12 inhibition and vehicle controls (DMSO)

- Equipment: CO₂ incubator, biological safety cabinet, centrifuge, multichannel pipettes, microplate reader

3.1.3 Step-by-Step Procedure

Macrophage Preparation and Plating:

- Harvest and count macrophage cells, adjusting concentration to 1 × 10⁶ cells/mL in complete culture medium.

- Plate cells in 24-well tissue culture plates at 1 mL per well (1 × 10⁶ cells/well).

- Allow cells to adhere for 2-4 hours in a 37°C, 5% CO₂ incubator.

Compound Treatment:

- Prepare working concentrations of this compound by diluting the 10 mM stock in culture medium to achieve final concentrations ranging from 1-20 μM.

- Include vehicle control (DMSO at equivalent concentration to treated groups) and positive inhibition control if available.

- Remove culture medium from adhered macrophages and replace with fresh medium containing the appropriate concentration of this compound or controls.

- Pre-incubate cells with compounds for 1-2 hours before stimulation.

CD40L Stimulation and Sample Collection:

- Add sCD40L to appropriate wells at a final concentration determined by preliminary optimization (typically 1-5 μg/mL).

- Incubate cells for 18-24 hours at 37°C, 5% CO₂.

- Following incubation, centrifuge plates at 500 × g for 5 minutes to pellet cells and debris.

- Carefully collect supernatants from each well and transfer to clean microcentrifuge tubes.

- Store samples at -80°C if not analyzing immediately.

IL-12 p40 Quantification:

- Determine IL-12 p40 concentrations in supernatants using a standardized ELISA protocol according to manufacturer's instructions.

- Include IL-12 p40 standards in each assay for standard curve generation.

- Measure absorbance using a microplate reader and calculate cytokine concentrations from the standard curve.

Data Analysis:

- Express IL-12 p40 levels as percentage of CD40L-stimulated control (vehicle only).

- Calculate percentage inhibition using the formula: % Inhibition = [1 - (IL-12 level with compound / IL-12 level with vehicle)] × 100

- Determine IC₅₀ values using appropriate nonlinear regression analysis of concentration-response data.

Table 1: Key Experimental Parameters for IL-12 Inhibition Assay

| Parameter | Specification | Notes |

|---|---|---|

| Cell density | 1 × 10⁶ cells/well | 24-well plate format |

| This compound concentration range | 1-20 μM | Final DMSO concentration ≤0.1% |

| Pre-incubation time | 1-2 hours | Prior to CD40L stimulation |

| CD40L stimulation concentration | 1-5 μg/mL | Requires preliminary optimization |

| Stimulation duration | 18-24 hours | Time for IL-12 accumulation |

| Key readout | IL-12 p40 levels | Measured by ELISA |

Protocol 2: Effect on Antigen-Specific Th1 Cell Differentiation

3.2.1 Experimental Objective and Principle

This protocol assesses the impact of this compound on the generation of Th1 cells in response to antigen stimulation. The assay measures the compound's ability to modulate T-cell differentiation, which occurs secondary to its inhibition of IL-12 production by antigen-presenting cells [2]. The method employs myelin basic protein (MBP) peptide-specific T-cell clones or primary T-cells from appropriately immunized animals to evaluate Th1 proliferation and differentiation in the presence of this compound.

3.2.2 Materials and Reagents

- T-cells: MBP-specific Th1 cell clones (e.g., HS-17) or primary T-cells from immunized animals

- Antigen-presenting cells: Splenic macrophages or dendritic cells

- This compound stock solution: 10 mM in DMSO

- Antigen: MBP peptide (p91-103 for HS-17 cells) or other relevant antigen

- Cell culture medium: Complete T-cell medium, typically RPMI-1640 with supplements and 10% FBS

- Proliferation assay reagents: ³H-thymidine or alternative cell proliferation assay kit

- Cytokine detection reagents: ELISA or ELISpot kits for IFN-γ detection

- Equipment: CO₂ incubator, sterile tissue culture hood, 96-well flat-bottom culture plates, cell harvester (if using ³H-thymidine), microplate reader

3.2.3 Step-by-Step Procedure

Cell Preparation:

- Harvest and count T-cells and antigen-presenting cells (APCs).

- Irradiate APCs (3000-5000 rad) to prevent proliferation while maintaining antigen presentation capability.

- Adjust T-cell concentration to 2 × 10⁵ cells/mL and APCs to 4 × 10⁵ cells/mL in complete T-cell medium.

Compound Treatment and Antigen Stimulation:

- Prepare this compound working solutions in complete medium to achieve final concentrations of 1-20 μM.

- Add 100 μL of T-cell suspension (2 × 10⁴ cells) to each well of a 96-well flat-bottom plate.

- Add 50 μL of APC suspension (2 × 10⁴ cells) to appropriate wells.

- Add 50 μL of this compound working solutions or controls to designated wells.

- Add MBP peptide (p91-103) to a final concentration of 5-20 μM.

- Include controls without antigen (background), without compound (maximum proliferation), and with appropriate reference inhibitors if available.

- Culture cells for 72-96 hours at 37°C, 5% CO₂.

Proliferation Measurement:

- For ³H-thymidine incorporation: Add 0.5-1 μCi/well of ³H-thymidine for the final 6-8 hours of culture.

- Harvest cells onto filter mats using a cell harvester.

- Measure incorporated radioactivity using a beta scintillation counter.

- Alternative method: Use colorimetric or fluorometric proliferation assays (e.g., MTT, Alamar Blue) according to manufacturer's instructions.

IFN-γ Detection:

- For IFN-γ measurement, collect supernatants at 48-72 hours during the proliferation assay.

- Quantify IFN-γ levels by ELISA or ELISpot according to manufacturer's protocols.

- IFN-γ serves as a marker for Th1 cell activity and differentiation.

Data Analysis:

- Calculate antigen-specific proliferation by subtracting background counts (no antigen) from experimental values.

- Express results as percentage of control proliferation (antigen-stimulated, vehicle-only treatment).

- Analyze concentration-dependent effects using nonlinear regression to determine IC₅₀ values for proliferation inhibition.

Table 2: Key Parameters for Th1 Differentiation and Proliferation Assay

| Parameter | Specification | Notes |

|---|---|---|

| T-cell density | 2 × 10⁴ cells/well | 96-well plate format |

| APC:T-cell ratio | 1:1 to 2:1 | Requires optimization for specific system |

| Antigen concentration | 5-20 μM MBP peptide | Concentration depends on antigen affinity |

| This compound concentration | 1-20 μM | Test multiple concentrations for dose-response |

| Culture duration | 72-96 hours | For proliferation measurement |

| Key readouts | ³H-thymidine incorporation, IFN-γ production | Measures proliferation and Th1 differentiation |

Signaling Pathway and Mechanism Investigation Protocols

CD40-NF-κB Signaling Pathway Analysis

The CD40 signaling pathway represents a primary mechanism through which this compound exerts its immunomodulatory effects. The compound has been shown to block CD40L-induced translocation of NF-κB to the nucleus and reduce activation of the IL-12 p40 gene [3] [2]. The following experimental approach can be used to investigate this compound's effects on this signaling pathway:

Diagram 1: this compound inhibition of CD40-NF-κB signaling pathway. This compound targets CD40 signaling, preventing NF-κB translocation and subsequent IL-12 gene transcription.

Experimental Protocol for NF-κB Translocation Assay

4.2.1 Experimental Objective

This protocol examines the effect of this compound on CD40L-induced NF-κB nuclear translocation using electrophoretic mobility shift assays (EMSA) or immunofluorescence microscopy. The assay detects the inhibition of NF-κB DNA binding activity in nuclear extracts from macrophages treated with this compound following CD40L stimulation [2].

4.2.2 Materials and Reagents

- Macrophage cells: Primary macrophages or appropriate cell lines

- Nuclear extraction kit: Commercial nuclear extraction reagents

- EMSA reagents: Biotin- or radio-labeled NF-κB consensus oligonucleotide, binding buffer, poly(dI-dC), gel shift assay components

- Antibodies: For supershift assays (optional): antibodies against NF-κB subunits (p50, p65)

- Electrophoresis equipment: Native polyacrylamide gel electrophoresis apparatus, transfer system for biotin-labeled probes

- Detection system: Chemiluminescent detection kit for biotin-labeled probes or autoradiography equipment for radiolabeled probes

- Alternative method: Immunofluorescence reagents: antibodies against NF-κB p65, fluorescently-labeled secondary antibodies, DAPI for nuclear staining, fluorescence microscope

4.2.3 Step-by-Step Procedure

Cell Treatment and Stimulation:

- Plate macrophages at 2-5 × 10⁶ cells per 100 mm culture dish and allow to adhere overnight.

- Pre-treat cells with this compound (1-20 μM) or vehicle control for 2 hours.

- Stimulate cells with sCD40L (1-5 μg/mL) for 30-120 minutes (time course may require optimization).

Nuclear Extract Preparation:

- Harvest cells by scraping and collect by centrifugation at 500 × g for 5 minutes.

- Prepare nuclear extracts using commercial kits according to manufacturer's instructions.

- Determine protein concentration of nuclear extracts using appropriate assay (e.g., Bradford).

- Store extracts at -80°C if not used immediately.

EMSA Procedure:

- Prepare binding reactions containing 5-10 μg nuclear extract, binding buffer, 1 μg poly(dI-dC), and labeled NF-κB consensus oligonucleotide (20,000-50,000 cpm for radioactive or 1-10 fmol for biotin-labeled).

- Include controls: no extract (probe only), unlabeled competitor oligonucleotide (100-fold excess) for specificity confirmation.

- For supershift assays: pre-incubate extracts with antibodies against specific NF-κB subunits (1-2 μg) for 30 minutes before adding probe.

- Incubate reactions at room temperature for 20-30 minutes.

- Load samples onto pre-run 4-6% native polyacrylamide gel in 0.5× TBE buffer.

- Electrophorese at 100-150 V until adequate separation is achieved.

- For radioactive probes: dry gel and expose to X-ray film or phosphorimager screen.

- For biotin-labeled probes: transfer to nylon membrane, crosslink, and detect with chemiluminescent substrate.

Data Analysis:

- Quantify NF-κB DNA binding activity by densitometry of specific bands.

- Express results as percentage of CD40L-stimulated control (vehicle only).

- Compare NF-κB activation across treatment conditions to determine this compound inhibition efficacy.

Tyrosine Kinase Selectivity Profiling

While this compound is notably a weak kinase inhibitor compared to other tyrphostins, its effects on specific kinases can be evaluated using standardized kinase profiling assays:

4.3.1 Experimental Approach

- Kinase Assay Selection: Utilize commercial kinase profiling services or in vitro kinase assays targeting specific tyrosine kinases, particularly those involved in immunoregulatory signaling (JAK2, Tyk2, EGFR).

- Concentration Range: Test this compound at concentrations from 1-100 μM alongside positive control tyrphostins with known kinase inhibitory activity.

- Reference Compounds: Include potent tyrphostins (e.g., AG490, AG1296) as positive controls for kinase inhibition at lower concentrations (1-50 μM).

- Data Interpretation: Compare IC₅₀ values across kinase targets to establish selectivity profile and confirm relatively weak kinase inhibition characteristic of this compound.

Data Presentation and Analysis

Summary of Experimental Findings

Table 3: Summary of this compound Experimental Data and Parameters

| Assay Type | Effective Concentration Range | Key Results | Reported IC₅₀/EC₅₀ | References |

|---|---|---|---|---|

| IL-12 Inhibition | 1-20 μM | Dose-dependent decrease in IL-12 p40 production | Maximal inhibition (62.5%) at 10 μM | [3] [2] |

| Th1 Cell Differentiation | 5-20 μM | Reduction in antigen-specific Th1 proliferation | ~10 μM for significant inhibition | [2] |

| NF-κB Translocation | 5-20 μM | Inhibition of CD40L-induced NF-κB nuclear translocation | Not quantitatively specified | [2] |

| Kinase Inhibition | >100 μM | Weak activity against various tyrosine kinases | IC₅₀ >1250 μM for EGFR | [1] |

| EAE Model (in vivo) | 25-100 mg/kg | Attenuation of experimental allergic encephalomyelitis | Effective at 25 mg/kg in mice | [2] |

Troubleshooting and Optimization Guidelines

- Solubility Issues: If this compound precipitates in aqueous solutions, ensure DMSO stock concentration is fresh and properly mixed before dilution. Do not exceed final DMSO concentration of 0.1% in cell culture to maintain viability.

- Variable Cellular Responses: Different macrophage sources or cell lines may exhibit varying sensitivity to this compound. Perform preliminary dose-response experiments with each new cell system.

- CD40L Stimulation Efficiency: Optimize CD40L concentration and stimulation time for each experimental system, as insufficient stimulation may mask inhibitory effects while excessive stimulation may overcome inhibition.

- NF-κB Assay Specificity: Include appropriate controls (cold competition, mutant oligonucleotide, supershift) to verify specificity of NF-κB DNA binding in EMSA.

Conclusion and Research Applications

This compound represents a valuable research tool for investigating immunomodulatory pathways, particularly those involving CD40 signaling and IL-12-mediated immune responses. Its unique profile as a relatively weak kinase inhibitor with significant effects on specific immunoregulatory pathways makes it particularly useful for differentiating kinase-dependent and kinase-independent mechanisms in cellular responses. The protocols outlined herein provide comprehensive methodologies for studying these applications in appropriate experimental systems.

The consistent demonstration of this compound's efficacy in inhibiting IL-12 production and subsequent Th1 cell differentiation at concentrations in the low micromolar range (1-20 μM) supports its utility for immunological research. Furthermore, its effectiveness in animal models of autoimmune disease highlights its relevance for translational immunology studies. Researchers should consider this compound as a specific immunomodulatory agent rather than a general kinase inhibitor when designing experiments and interpreting results in the context of immune signaling pathways.

References

- 1. This compound (Tyrphostin 1) | Interleukin Related Inhibitor [medchemexpress.com]

- 2. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 3. Inhibition of CD40 Signaling Pathway by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrphostin-like compounds with ubiquitin modulatory ... [sciencedirect.com]

- 5. Tyrosine kinase inhibition attenuates vasopressin-induced ... [pubmed.ncbi.nlm.nih.gov]

Tyrphostin A1 Treatment Protocols in Experimental Models

| Experimental Model | Purpose / Mechanism | Concentration / Dosage | Treatment Duration | Key Findings |

|---|---|---|---|---|

| Splenic Macrophages (Mouse) [1] [2] | Inhibition of CD40L-stimulated IL-12 production | 1-10 µM (in vitro) | Pre-incubation with Tyrphostin A1 for 1 hour prior to stimulation with CD40L [2] | Dose-dependent decrease in IL-12 p40, maximal inhibition (62.5%) at 10 µM [1] [2] |

| Th1 Cell Clone (Mouse) [2] | Inhibition of antigen-specific T-cell proliferation | 10 µM (in vitro) | Added to culture during antigen stimulation [2] | Inhibition of myelin basic protein-induced T-cell proliferation [2] |

| Renal Arterioles (Rat) [3] | Inhibition of angiotensin II-induced vasoconstriction | 100 µM (in vitro) | Added to bath 10 minutes before agonist challenge [3] | Significant blunting of arteriolar constrictor responses [3] |

| In Vivo EAE Model (SJL/J Mice) [1] [2] | Attenuation of autoimmune encephalomyelitis | 50 µg (in vivo) | Daily subcutaneous injections for 14 days post-immunization [2] | Decreased generation of encephalitogenic T cells and attenuation of disease [1] [2] |

Detailed Experimental Methodologies

Here is a detailed breakdown of the experimental workflows for the key studies cited above.

Protocol: Inhibiting IL-12 Production in Macrophages [2]

This protocol outlines the use of this compound to study the CD40 signaling pathway in murine splenic macrophages.

- Cell Preparation: Isolate splenic macrophages from female SJL/J mice.

- Pre-treatment: Pre-incubate the macrophage cultures with this compound (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

- Stimulation: Stimulate the cells with soluble CD40 ligand (sCD40L) to activate the CD40 pathway.

- Analysis: Measure the levels of IL-12 p40 in the culture supernatant using a specific immunoassay (e.g., ELISA). Additional analyses can include assessing the translocation of NF-κB to the nucleus via electrophoretic mobility shift assay (EMSA).

Protocol: Attenuating EAE in SJL/J Mice [2]

This in vivo protocol describes the administration of this compound to treat a model of multiple sclerosis.

- Disease Induction: Immunize female SJL/J mice with the appropriate myelin antigen (e.g., MBP peptide p91-103) to induce Experimental Allergic Encephalomyelitis (EAE).

- Treatment Regimen: Begin daily subcutaneous injections of this compound (e.g., 50 µg per injection) or a vehicle control.

- Treatment Duration: Continue the daily injections for 14 days post-immunization.

- Disease Assessment: Monitor and score the mice daily for clinical signs of EAE. After the treatment period, analyze immune responses, such as the antigen-specific proliferation of T cells isolated from the lymph nodes.

Key Considerations for Experimental Use

When designing experiments with this compound, please note the following:

- Solubility and Storage: this compound is soluble in DMSO and chloroform [4]. It is recommended to store the compound solid at 2-8°C [4].

- Role as a Control: this compound is often characterized as a weak inhibitor of tyrosine kinases and has been used in several studies as a negative control to differentiate tyrosine kinase-mediated effects from other non-specific effects [5] [6] [4]. Its primary, more potent mechanism of action appears to be the inhibition of the CD40 signaling pathway and IL-12 production [1] [2].

- Lack of Recent Data: The most current identified studies detailing specific treatment durations with this compound are from the early 2000s. The field of tyrphostin research has since evolved, with many newer analogs being developed.

Mechanism of Action Overview

The following diagram illustrates the primary signaling pathway inhibited by this compound, as identified in the search results.

I hope these detailed application notes and protocols are helpful for your research planning. Should you require investigation into other specific tyrphostin analogs or signaling pathways, please feel free to ask.

References

- 1. Inhibition of CD40 Signaling Pathway by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 3. Tyrosine Kinase Involvement in Renal Arteriolar Constrictor ... [pmc.ncbi.nlm.nih.gov]

- 4. Tyrphostin 1 =98 2826-26-8 [sigmaaldrich.com]

- 5. This compound (Tyrphostin 1) | Interleukin Related Inhibitor [medchemexpress.com]

- 6. Tyrosine kinase inhibitors as antiproliferative agents ... [pubmed.ncbi.nlm.nih.gov]

Tyrphostin A1 stock solution preparation

Chemical Profile of Tyrphostin A1

The table below summarizes the key chemical and physical properties of this compound essential for handling and solution preparation.

| Property | Specification |

|---|---|

| CAS Number | 2826-26-8 [1] [2] [3] |

| Synonyms | Tyrphostin 1; AG9; (4-Methoxybenzylidene)malononitrile [1] [2] [4] |

| Molecular Formula | C₁₁H₈N₂O [1] [2] [3] |

| Molecular Weight | 184.19 g/mol [1] [3] |

| Appearance | Off-white to yellow or light orange powder/crystal [1] [2] [3] |

| Purity | Typically >98% [2] [3] [4] |

| Recommended Storage | Refrigerated (0-10°C or 2-8°C); desiccate at -20°C for longer-term stock storage [1] [2] [3] |

Preparation of Stock Solutions

A concentrated stock solution is recommended for in vitro experiments. Dimethyl sulfoxide (DMSO) is the standard solvent.

- Standard 10 mM Stock Solution: Add 1.844 mg of this compound powder to 1 mL of anhydrous DMSO to achieve a final concentration of 10 mM [1].

- Solubility: this compound is highly soluble in DMSO, with concentrations of at least 100 mg/mL (542.92 mM) achievable [1] [3].

- Storage: Aliquot the stock solution and store it at -20°C for one year or -80°C for two years [1].

- Handling Tips: Warm the vial at 37°C and briefly sonicate if the powder does not dissolve immediately. Prepare working solutions on the same day where possible to maintain stability, and avoid repeated freeze-thaw cycles [3].

Key Biological Activities & Experimental Protocols

This compound is noted for its weak inhibition of classical tyrosine kinases but has specific effects on immunomodulatory pathways [1] [5].

Inhibition of IL-12 Production and Th1 Cell Development

This compound inhibits the CD40 signaling pathway in macrophages, reducing IL-12 production and subsequent Th1 cell generation [5].

Inhibition of CD40-induced IL-12 production by this compound [5]

Detailed Protocol: In Vitro Inhibition of IL-12 in Macrophages [5]

- Cell Culture: Use splenic macrophage cultures.

- Stimulation & Treatment: Stimulate cells with soluble CD40 ligand (sCD40L) to induce IL-12 production.

- This compound Application: Add this compound simultaneously with sCD40L. A dose-dependent decrease in IL-12 p40 is observed, with maximal inhibition (62.5%) at 10 µM.

- Analysis: Measure IL-12 p40 levels in the culture supernatant via an appropriate immunoassay.

Attenuation of Experimental Autoimmune Encephalomyelitis (EAE)

This compound demonstrates therapeutic efficacy in the EAE model, a model for multiple sclerosis [5].

Detailed Protocol: In Vivo EAE Amelioration [5]

- Animal Model: Female SJL/J mice (4-6 weeks old) induced for EAE.

- Treatment: Administer this compound via intraperitoneal injection.

- Dosage: 200 µg per mouse, administered every other day.

- Assessment: Monitor and score clinical symptoms. Treatment with this compound results in significant attenuation of EAE severity.

Application as an Inactive Control Analog

In pharmacological studies, this compound is used as an inactive control for other active tyrphostins [6].

Detailed Protocol: Adenosine A1 Receptor Signaling [6]

- Cell Line: Use CHO cells transfected with the human adenosine A1 receptor (CHO-A1).

- Pre-treatment: Incubate cells with 100 µM this compound for 30 minutes.

- Stimulation & Measurement: Stimulate cells with the adenosine A1 receptor agonist CPA and measure the accumulation of [³H]-inositol phosphates.

- Expected Result: Unlike active tyrosine kinase inhibitors, this compound should not significantly potentiate the [³H]-IP response.

Safety and Handling

This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive instructions. General warnings include [2]:

- Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Precautionary Measures: Use personal protective equipment (PPE) and do not eat, drink, or smoke when handling.

Key Research Applications Summary

| Application Area | Mechanism / Key Finding | Typical Working Concentration/ Dose | Key Experimental Readout |

|---|---|---|---|

| IL-12 & Immunology | Inhibits CD40-induced NF-κB translocation, reducing IL-12 production [1] [5] | 10 μM (in vitro) [5] | Decreased IL-12 p40 (ELISA); Reduced Th1 cell proliferation [5] |

| Autoimmune Disease Model | Attenuates clinical symptoms of EAE [5] | 200 μg per mouse (in vivo) [5] | Clinical disease score in SJL/J mice [5] |

| Tyrosine Kinase Signaling Control | Used as an inactive control analog for other tyrphostins (e.g., A47) [6] | 100 μM (in vitro) [6] | Lack of potentiation of receptor-mediated [³H]-IP accumulation [6] |

Reference List

- MedChemExpress. This compound Data Sheet. Retrieved from https://www.medchemexpress.com/Tyrphostin_A1.html

- Potentiation of adenosine A1 receptor-mediated inositol phospholipid hydrolysis by tyrosine kinase inhibitors in CHO cells. Br J Pharmacol. 1998. (PubMed: 9846644). Retrieved from https://pubmed.ncbi.nlm.nih.gov/9846644/

- Inhibition of CD40 signaling pathway by this compound reduces secretion of IL-12 in macrophage, Th1 cell development and experimental allergic encephalomyelitis in SJL/J mice. J Neuroimmunol. 2001. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0165572800004343

- TCI Chemicals. This compound. Retrieved from https://www.tcichemicals.com/OP/en/p/T3074

- BioCrick. This compound. Retrieved from https://www.biocrick.com/Tyrphostin-A1-BCC5404.html

- ChemImpex. This compound. Retrieved from https://www.chemimpex.com/products/38313

References

- 1. This compound (Tyrphostin 1) | Interleukin Related Inhibitor [medchemexpress.com]

- 2. This compound 2826-26-8 [tcichemicals.com]

- 3. This compound | CAS:2826-26-8 | High Purity [biocrick.com]

- 4. This compound [chemimpex.com]

- 5. Inhibition of CD40 signaling pathway by this compound ... [sciencedirect.com]

- 6. Potentiation of adenosine A1 receptor-mediated inositol ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Tyrphostin A1 Research

Introduction to Tyrphostin A1

This compound, chemically known as (4-Methoxybenzylidene)malononitrile, is a member of the tyrphostin family of low molecular weight protein tyrosine kinase inhibitors. With the molecular formula C₁₁H₈N₂O and molecular weight of 184.19 g/mol, this compound has been primarily described in scientific literature as an inactive control for other tyrphostins, particularly Tyrphostin A23. Despite this classification, research has revealed that this compound possesses specific biological activities that make it a valuable research tool, particularly in immunology and signal transduction studies. It has been shown to inhibit certain signaling pathways, including CD40-mediated signaling, leading to reduced IL-12 production and attenuation of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. [1] [2] [3]

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Fundamental properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 2826-26-8 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

| Alternate Names | Tyrphostin 1, AG9, (4-Methoxybenzylidene)malononitrile |

| Purity | ≥98-99% |

| Physical Form | Yellow solid |

Solubility and Storage

Table 2: Solubility and storage conditions

| Parameter | Recommendation |

|---|---|

| Solubility in DMSO | 100 mg/mL (542.92 mM) |

| Storage Temperature (Powder) | -20°C for long-term storage |

| Storage Temperature (Solution) | -80°C for 1 year |

| Stability | Stable under recommended conditions |

Special Note: Sonication is recommended to achieve complete dissolution when preparing stock solutions in DMSO. For in vivo studies, this compound requires formulation in appropriate vehicles, typically involving a mixture of DMSO, PEG300, Tween 80, and saline or PBS. [3]

Research Applications and Quantitative Findings

Immunological Applications

Table 3: Summary of this compound effects in immunological models

| Experimental System | Concentration/Dose | Key Findings | Reference |

|---|---|---|---|

| Macrophage cultures (CD40L-stimulated) | 10 μM | 62.5% inhibition of IL-12 p40 production | [4] |

| MBP-specific Th1 cell proliferation | 10 μM | Significant inhibition of antigen-induced proliferation | [4] |

| NF-κB nuclear translocation | 10 μM | Blocked CD40L-induced translocation | [4] |

| Experimental Allergic Encephalomyelitis (EAE) in SJL/J mice | In vivo therapy | Attenuation of disease severity | [4] |

| EAE in SJL/J mice | In vivo therapy | Decreased generation of MBP-specific encephalitogenic T cells | [5] |

Cardiovascular Research

Table 4: Cardiovascular effects of this compound

| Experimental System | Concentration | Effect | Reference |

|---|---|---|---|

| Mesenteric artery contraction (WKY rats) | 10 μM | No effect on AVP-induced contraction | [6] |

| Mesenteric artery contraction (SHR rats) | 10 μM | No effect on AVP-induced contraction | [6] |

| VSMC tyrosine phosphorylation | 10 μM | No significant inhibition | [6] |

Experimental Protocols

Protocol 1: Inhibition of CD40-Induced IL-12 Production in Macrophages

4.1.1 Purpose

To evaluate the effect of this compound on CD40 ligand-stimulated IL-12 production in macrophage cultures.

4.1.2 Materials

- Macrophages: Primary splenic macrophages from SJL/J mice

- Stimulant: Soluble CD40 ligand (sCD40L)

- Treatment: this compound (1-10 μM concentration range)

- Control: Vehicle-treated macrophages

- Detection Method: IL-12 p40 ELISA

4.1.3 Procedure

- Isplicate splenic macrophages from 4-6 week old female SJL/J mice

- Culture macrophages in appropriate medium (RPMI-1640 with 10% FBS)

- Pre-treat cells with this compound (1-10 μM) for 1 hour

- Stimulate macrophages with sCD40L (concentration typically 1-2 μg/mL)

- Incubate for 18-24 hours at 37°C, 5% CO₂

- Collect culture supernatants by centrifugation

- Measure IL-12 p40 levels using specific ELISA

- Analyze data relative to vehicle-treated controls

4.1.4 Expected Results

Dose-dependent inhibition of IL-12 p40 production with maximum inhibition (approximately 62.5%) at 10 μM concentration. [4]